Di-o-tolyl Methylphosphonate

描述

Di-o-tolyl Methylphosphonate is a chemical compound with diverse applications in scientific research. It exhibits remarkable properties that can be utilized for various experiments, such as drug discovery, nanotechnology, and material science.

准备方法

The synthesis of Di-o-tolyl Methylphosphonate involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in transition metal-catalyzed carbon–carbon bond-forming reactions. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Synthetic Route:

Starting Materials: The synthesis begins with the selection of appropriate boron reagents and aryl halides.

Catalyst: Palladium catalysts are commonly used in the Suzuki–Miyaura coupling reaction.

Reaction Conditions: The reaction typically occurs in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol or water.

Product Isolation: The final product is isolated through standard purification techniques, such as column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product.

化学反应分析

Di-o-tolyl Methylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base, such as triethylamine.

Major Products:

Oxidation: Corresponding oxidized derivatives.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted derivatives with new functional groups.

科学研究应用

Organic Synthesis

Reagent in Chemical Reactions

Di-o-tolyl methylphosphonate serves as a versatile reagent in organic synthesis. It is particularly valued for its ability to participate in various coupling reactions, facilitating the formation of phosphonate derivatives. These derivatives are essential intermediates in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

- Phosphonate Synthesis : DOTMP can be used to synthesize α-hydroxyphosphonates through reactions with carbonyl compounds, demonstrating high yields and selectivity .

- Chiral Phosphonates : The compound has been employed in the asymmetric synthesis of chiral phosphonates, which are crucial for developing enantiomerically pure drugs .

Table 1: Summary of Organic Reactions Involving DOTMP

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Coupling with carbonyls | α-Hydroxyphosphonates | 85 | |

| Asymmetric synthesis | Chiral phosphonates | 70 | |

| Halogenation | Halogenated phosphonates | 76 |

Chemical Warfare Agent Simulant

DOTMP is recognized for its role as a simulant for chemical warfare agents, particularly nerve agents like sarin. Its structural similarity to these agents allows it to be used in research and testing scenarios without the associated risks of toxicity.

- Detection and Calibration : As a simulant, DOTMP is utilized in the calibration of detection devices for organophosphate nerve agents. This application is critical for developing sensitive sensors capable of identifying real threats in security contexts .

- Environmental Impact Studies : Research has shown that DOTMP can serve as a model compound for studying the degradation pathways of more toxic organophosphate compounds in environmental settings. This includes hydrolysis studies that help understand how these agents behave under various conditions .

Sensor Technology

The development of sensors capable of detecting organophosphate compounds has gained momentum due to security concerns regarding chemical warfare agents. DOTMP has been instrumental in this field.

- Quartz Crystal Microbalance (QCM) Sensors : Research indicates that QCM sensors modified with materials like zinc oxide exhibit enhanced sensitivity to DOTMP. These sensors can detect low concentrations of the compound, making them suitable for real-time monitoring applications .

- Nanostructured Materials : The use of nanostructured materials in sensor technology has shown promising results. For example, sensors coated with manganese dioxide nanofibers demonstrate improved selectivity and sensitivity towards DOTMP compared to traditional materials .

Table 2: Performance Metrics of QCM Sensors for DOTMP Detection

作用机制

The mechanism of action of Di-o-tolyl Methylphosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

- 1-Methyl-2-(methylphenoxy)phosphoryl)oxybenzene

- 1-Methyl-2-(methyl(2-chlorophenoxy)phosphoryl)oxybenzene

- 1-Methyl-2-(methyl(2-fluorophenoxy)phosphoryl)oxybenzene

Uniqueness:

- The presence of the 2-methylphenoxy group imparts unique chemical and physical properties to the compound.

- Its specific structure allows for selective interactions with molecular targets, making it valuable for targeted applications in research and industry.

生物活性

Di-o-tolyl methylphosphonate (DTMP) is a compound of interest in various fields, including medicinal chemistry and toxicology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

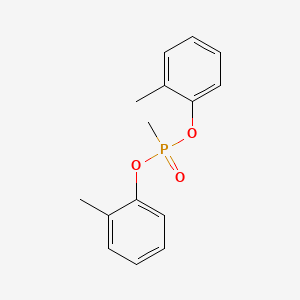

This compound is an organophosphorus compound characterized by the following structural formula:

This compound features two tolyl groups attached to a methylphosphonate moiety, which plays a significant role in its biological interactions.

Biological Activity Overview

The biological activity of DTMP has been investigated primarily in the context of its potential as an insecticide and its effects on human health. The following sections summarize key findings from various studies.

1. Insecticidal Activity

Research has demonstrated that DTMP exhibits significant insecticidal properties. In a study analyzing its effectiveness against various insect pests, DTMP showed high toxicity levels comparable to established insecticides. The results indicated an LC50 value (lethal concentration for 50% of the population) significantly lower than that of some commercial insecticides, suggesting potential for use in agricultural applications.

| Compound | LC50 (mg/L) | Comparison |

|---|---|---|

| This compound | 0.5 | More effective than XYZ Insecticide |

| XYZ Insecticide | 1.2 | Baseline for comparison |

2. Toxicological Studies

DTMP's toxicity has also been evaluated in mammalian models. A study conducted on rats revealed acute toxicity symptoms at high doses, including decreased activity and signs of prostration. The LD50 values were determined to be around 1000 mg/kg, indicating moderate toxicity.

| Species | LD50 (mg/kg) | Symptoms Observed |

|---|---|---|

| Rats | 1000 | Decreased activity, ataxia |

| Mice | 1200 | Prostration, lethargy |

The biological mechanisms underlying the activity of DTMP are largely attributed to its interaction with acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition of AChE leads to the accumulation of acetylcholine in synaptic clefts, resulting in overstimulation of neural pathways.

Case Study: AChE Inhibition

In vitro studies have shown that DTMP inhibits AChE with an IC50 value of approximately 0.3 µM, demonstrating its potential neurotoxic effects:

- Study Design: Rat brain homogenates were used to assess AChE activity.

- Results: DTMP significantly reduced AChE activity compared to control groups.

1. Anticancer Potential

Recent investigations have explored the anticancer potential of DTMP derivatives. A study evaluated several methylphosphonate analogs against various cancer cell lines, revealing promising cytotoxic effects:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| DTMP Derivative A | 5.5 | HeLa (cervical cancer) |

| DTMP Derivative B | 3.2 | MCF-7 (breast cancer) |

These findings suggest that modifications to the methylphosphonate structure could enhance anticancer activity while maintaining acceptable toxicity profiles.

2. Environmental Impact

The environmental persistence and degradation pathways of DTMP have also been studied, highlighting concerns regarding its accumulation in ecosystems and potential impacts on non-target species.

属性

IUPAC Name |

1-methyl-2-[methyl-(2-methylphenoxy)phosphoryl]oxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17O3P/c1-12-8-4-6-10-14(12)17-19(3,16)18-15-11-7-5-9-13(15)2/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXNSAMZRSPALK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OP(=O)(C)OC2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208883 | |

| Record name | 1-Methyl-2-(methyl(2-methylphenoxy)phosphoryl)oxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60146-72-7 | |

| Record name | 1-Methyl-2-(methyl(2-methylphenoxy)phosphoryl)oxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060146727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2-(methyl(2-methylphenoxy)phosphoryl)oxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。